
Elisidepsin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elisidepsin is a synthetic cyclic depsipeptide of the kahalalides family with potential antineoplastic activity. PM02734 is a derivative of a natural marine compound extracted from the sacoglossan sea slug, Elysia rufescens. Although the exact mechanism of action has yet to be elucidated, elisidepsin exhibits anti-proliferative activity in a wide variety of cancer types, such as breast, colon, pancreas, lung, and prostate.
Elisidepsin is a synthetic cyclodepsipeptide derived from a marine metabolite that exhibits antineoplastic properties. It has a role as an antineoplastic agent.
Scientific Research Applications
Predictive Factors of Sensitivity to Elisidepsin
- Application in Cancer Cell Research : Elisidepsin exhibits potent cytotoxic effects in a variety of cancer cell lines, with a special focus on epithelial cells. High expression of ErbB3 and Muc1, along with the presence of epithelial phenotype markers like E-cadherin, indicates higher sensitivity to Elisidepsin. Conversely, KRAS mutations are associated with resistance (Serova et al., 2013).
Epithelial-Mesenchymal Transition and HER3 in Elisidepsin Response
- Mechanisms of Sensitivity and Resistance : The basal expression of EMT markers significantly correlates with the response to Elisidepsin in breast and pancreatic cancer cell lines. Resistance to Elisidepsin is linked to a switch to the EMT state. Furthermore, basal HER3 expression is a key marker of sensitivity to this drug (Teixidó et al., 2013).
Elisidepsin's Impact on ErbB Protein Modifications
- Cellular Effects : Elisidepsin induces redistribution of ErbB3 and some GPI-anchored proteins from the plasma membrane to intracellular vesicles. This is associated with significant changes in the plasma membrane, possibly leading to the formation of liquid ordered domains (Váradi et al., 2011).
Combination Therapies with Elisidepsin
- Synergistic Effects : Elisidepsin shows synergistic effects when combined with several chemotherapy agents like lapatinib, 5-FU, and oxaliplatin, hinting at its potential in combination therapies (Ling et al., 2009).
Role of EMT in Elisidepsin Resistance
- Impact on Colon Cancer Cells : In colon cancer cells, the role of epithelial-to-mesenchymal transition (EMT) in resistance to Elisidepsin is notable. The antiproliferative effects of Elisidepsin were evaluated, showing a significant relationship with EMT markers (Serova et al., 2009).
Cell Death Mechanisms Induced by Elisidepsin
- Unique Cell Death Mechanism : Elisidepsin induces cell death associated with autophagy features and the inhibition of the Akt/mTOR signaling pathway, suggesting a complex mechanism of action different from classical apoptosis (Ling et al., 2011).
Interaction with Glycosylceramides in Tumor Cells
- Targeting Cell Membrane : Elisidepsin interacts directly with glycosylceramides in the plasma membrane of tumor cells, leading to necrotic cell death. This interaction is crucial for its membrane permeabilization and antineoplastic effects (Molina-Guijarro et al., 2015).
Pharmacokinetic Studies
- Clinical Trial Insights : Various clinical trials have been conducted to determine the pharmacokinetics, dose-limiting toxicities, and effective doses for phase II trials of Elisidepsin, providing crucial information for its therapeutic application (Ratain et al., 2015).
properties
Product Name |
Elisidepsin |
|---|---|
Molecular Formula |
C75H124N14O16 |
Molecular Weight |
1477.9 g/mol |
IUPAC Name |
(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C75H124N14O16/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-23-/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 |
InChI Key |
ZNVCPJPCKSJWDH-UCTDCHLSSA-N |
Isomeric SMILES |
CC[C@H](C)CCC(=O)N[C@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
SMILES |
CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
Canonical SMILES |
CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
synonyms |
elisidepsin irvalec PM02734 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6H-benzo[de]isoquinoline](/img/structure/B1244315.png)
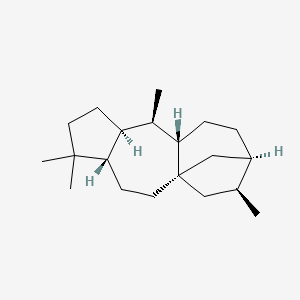
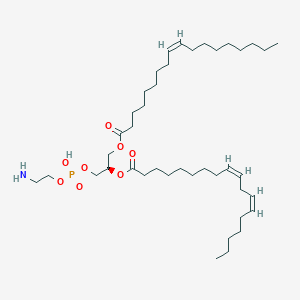
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1244318.png)
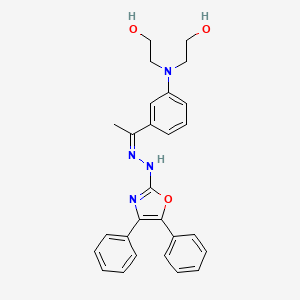
![3-amino-4,6-dimethyl-N'-(2-thienylmethylene)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B1244321.png)
![2-[1-[2-[4-[2-[3,5-Bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]piperidin-4-yl]-2-methylpropanamide](/img/structure/B1244323.png)

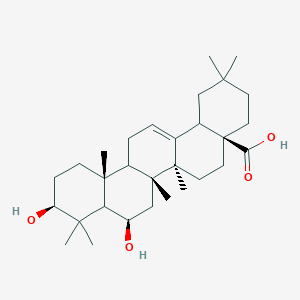
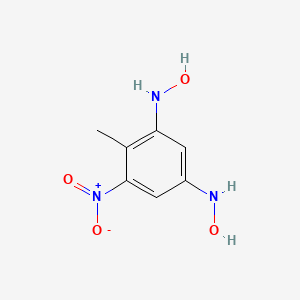

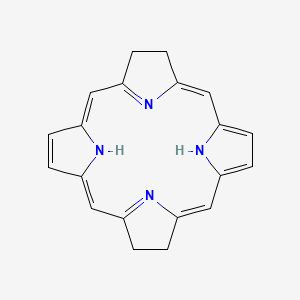
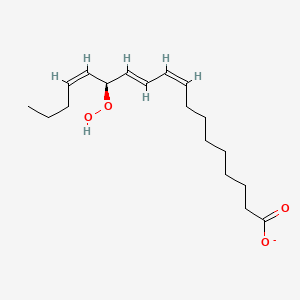
![N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1244336.png)